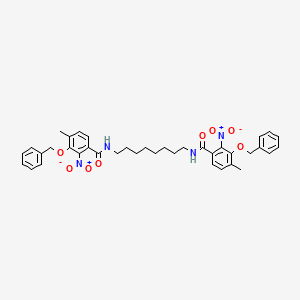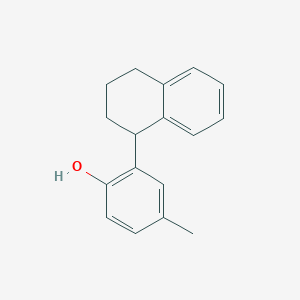
Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl- is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a chlorophenoxy group and a phenyl group, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl- typically involves the reaction of 3-chlorophenol with propylene oxide to form 2-(3-chlorophenoxy)propanol. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl- involves its interaction with specific molecular targets. The chlorophenoxy group allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methoxyphenoxy)ethanimidamide
- 2-(3,4-Dimethoxyphenyl)ethanimidamide
- 2-(4-chloro-2-isopropyl-5-methylphenoxy)ethanimidamide
Uniqueness
Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl- stands out due to its unique combination of a chlorophenoxy group and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
82684-03-5 |
|---|---|
Formule moléculaire |
C17H19ClN2O |
Poids moléculaire |
302.8 g/mol |
Nom IUPAC |
N-[2-(3-chlorophenoxy)propyl]-N-phenylethanimidamide |
InChI |
InChI=1S/C17H19ClN2O/c1-13(21-17-10-6-7-15(18)11-17)12-20(14(2)19)16-8-4-3-5-9-16/h3-11,13,19H,12H2,1-2H3 |
Clé InChI |
FFXYYHYOAFUYKT-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C1=CC=CC=C1)C(=N)C)OC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)








![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)
![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)


